molecular formula C17H13N3O4S B4221655 6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE

6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE

Cat. No.: B4221655
M. Wt: 355.4 g/mol
InChI Key: SOZLLFSKQNPBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE is a complex organic compound with a unique structure that includes a pyrimidinone core, a hydroxy group, a nitrobenzyl thioether, and a phenyl group

Preparation Methods

The synthesis of 6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Nitrobenzyl Thioether: This can be done through nucleophilic substitution reactions where a thiol group reacts with a nitrobenzyl halide.

    Addition of the Phenyl Group: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts to form carbon-carbon bonds.

Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst or sodium borohydride.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-5-PHENYL-4(3H)-PYRIMIDINONE include:

    6-hydroxy-2-naphthoic acid: Shares the hydroxy and aromatic characteristics but differs in the core structure.

    S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine: Similar in having a nitrobenzyl thioether but with a different core structure.

    4-hydroxy-2-naphthoic acid: Another compound with a hydroxy group and aromatic ring but with a different substitution pattern.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-2-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-15-14(12-4-2-1-3-5-12)16(22)19-17(18-15)25-10-11-6-8-13(9-7-11)20(23)24/h1-9H,10H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZLLFSKQNPBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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